molecular formula C12H19NO4 B6278556 rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans CAS No. 2716849-05-5

rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans

Cat. No. B6278556
CAS RN: 2716849-05-5
M. Wt: 241.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.3. The purity is usually 95.
BenchChem offers high-quality rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans involves the protection of the amine group, followed by the formation of the cyclohexene ring and the carboxylic acid group. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "Cyclohexene", "tert-Butyl carbamate", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of amine group - Cyclohexene is reacted with tert-butyl carbamate in the presence of sodium hydroxide to form the corresponding tert-butyl carbamate derivative.", "Step 2: Formation of cyclohexene ring - The tert-butyl carbamate derivative is then reacted with ethyl chloroformate in the presence of sodium bicarbonate to form the corresponding cyclohexene ring.", "Step 3: Formation of carboxylic acid group - The cyclohexene ring is then reacted with hydrochloric acid to form the corresponding carboxylic acid group.", "Step 4: Deprotection of amine group - The protecting group is removed by treatment with methanol and hydrochloric acid to obtain the desired compound, rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans." ] }

CAS RN

2716849-05-5

Product Name

rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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